molecular formula C12H9ClN2O B086994 2-chloro-N-pyridin-2-ylbenzamide CAS No. 54979-78-1

2-chloro-N-pyridin-2-ylbenzamide

Cat. No. B086994
CAS RN: 54979-78-1
M. Wt: 232.66 g/mol
InChI Key: MCECBHOZVSWERU-UHFFFAOYSA-N
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Description

2-chloro-N-pyridin-2-ylbenzamide, also known as 2-CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzamide derivative that has shown promise in a variety of areas, including neuroscience, cancer research, and drug development. In

Mechanism Of Action

The mechanism of action of 2-chloro-N-pyridin-2-ylbenzamide varies depending on the specific application. In the case of its action as a positive allosteric modulator of mGluR5, 2-chloro-N-pyridin-2-ylbenzamide binds to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of the receptor, leading to downstream effects on neuronal signaling.
In the case of its anticancer properties, 2-chloro-N-pyridin-2-ylbenzamide has been shown to induce cell cycle arrest and apoptosis through a variety of mechanisms, including the activation of caspases and the inhibition of cell survival pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-chloro-N-pyridin-2-ylbenzamide are also dependent on the specific application. In the case of its action as a positive allosteric modulator of mGluR5, 2-chloro-N-pyridin-2-ylbenzamide has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been investigated as a potential treatment for several neurological disorders, including schizophrenia and fragile X syndrome.
In the case of its anticancer properties, 2-chloro-N-pyridin-2-ylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated as a potential treatment for tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-chloro-N-pyridin-2-ylbenzamide in lab experiments is its well-established synthesis method and availability. It has also been extensively studied in the literature, making it a reliable compound for use in scientific research.
However, one of the limitations of using 2-chloro-N-pyridin-2-ylbenzamide is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety profile in humans. Additionally, the specific mechanisms of action of 2-chloro-N-pyridin-2-ylbenzamide in different applications are still not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for research involving 2-chloro-N-pyridin-2-ylbenzamide. One area of potential research is in the development of novel drugs for the treatment of neurological disorders, such as schizophrenia and fragile X syndrome. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-pyridin-2-ylbenzamide in humans, which could lead to its potential use as a therapeutic agent. Finally, 2-chloro-N-pyridin-2-ylbenzamide could be further investigated as a potential treatment for tuberculosis, as it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.

Synthesis Methods

The synthesis of 2-chloro-N-pyridin-2-ylbenzamide involves the reaction of 2-chloronicotinic acid with benzoyl chloride in the presence of a base. This results in the formation of 2-chloro-N-pyridin-2-ylbenzamide, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of 2-chloro-N-pyridin-2-ylbenzamide has been well-established in the literature, and the compound is readily available for research purposes.

Scientific Research Applications

2-chloro-N-pyridin-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-chloro-N-pyridin-2-ylbenzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in the pathophysiology of several neurological disorders, including schizophrenia and fragile X syndrome.
In addition to its potential applications in neuroscience, 2-chloro-N-pyridin-2-ylbenzamide has also been studied for its anticancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer and melanoma, by inducing cell cycle arrest and apoptosis. Furthermore, 2-chloro-N-pyridin-2-ylbenzamide has been investigated as a potential drug candidate for the treatment of tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.

properties

CAS RN

54979-78-1

Product Name

2-chloro-N-pyridin-2-ylbenzamide

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-chloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H9ClN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16)

InChI Key

MCECBHOZVSWERU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl

Other CAS RN

54979-78-1

Origin of Product

United States

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